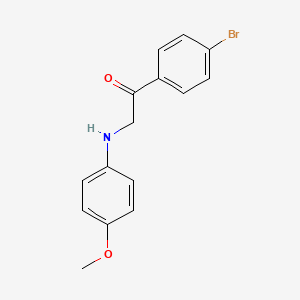

1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one

説明

BenchChem offers high-quality 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-bromophenyl)-2-(4-methoxyanilino)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-8-6-13(7-9-14)17-10-15(18)11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQDKFHMRVPIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Characterization and Synthesis of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one: A Technical Guide

Executive Summary

The compound 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one is a highly versatile α -amino ketone (phenacylamine derivative). Structurally, it bridges an electron-deficient 4-bromophenacyl moiety with an electron-rich p-anisidine (4-methoxyaniline) group. This structural dichotomy makes it a critical intermediate in the synthesis of complex bioactive heterocycles, including thiazoles, pyrroles, and indoles[1]. This whitepaper provides an in-depth analysis of its chemical causality, a self-validating synthetic protocol, and comprehensive spectroscopic data required for rigorous structural verification.

Structural Causality & Mechanistic Principles

The formation of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one proceeds via a bimolecular nucleophilic substitution ( SN2 ) reaction. However, unlike standard alkyl halides, phenacyl bromides exhibit exceptionally high reactivity.

The Causality of Reactivity: The α -carbonyl group adjacent to the methylene carbon significantly stabilizes the transition state through orbital delocalization. From a molecular orbital perspective, this is a strictly charge-controlled reaction[2]. The electron-donating methoxy group on p-anisidine raises the energy of its Highest Occupied Molecular Orbital (HOMO), enhancing its nucleophilicity. Conversely, the electron-withdrawing bromine and carbonyl groups on the phenacyl bromide lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a superior electron acceptor[2]. The narrow HOMO-LUMO gap facilitates a highly efficient, low-activation-energy nucleophilic attack.

Figure 1: Mechanistic pathway of the bimolecular nucleophilic substitution (SN2) reaction.

Self-Validating Synthesis Protocol

To ensure high yield and prevent over-alkylation (formation of tertiary amines), the synthesis must be carefully controlled. The following protocol is designed as a self-validating system, incorporating real-time visual and chromatographic feedback loops.

Experimental Rationale

-

Solvent Choice (Ethanol): While SN2 reactions are typically favored by polar aprotic solvents, the transition state of this specific reaction involves significant charge separation. A polar protic solvent like ethanol stabilizes this transition state via non-specific polarity and hydrogen bonding, accelerating the reaction.

-

Base Choice (Potassium Carbonate): A mild inorganic base is utilized to neutralize the hydrobromic acid (HBr) byproduct. This prevents the protonation of the p-anisidine nucleophile, which would otherwise halt the reaction.

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 mmol (2.78 g) of 4-bromophenacyl bromide in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Nucleophile Addition: Slowly add 11.0 mmol (1.35 g) of p-anisidine to the stirring solution.

-

Base Addition: Add 12.0 mmol (1.66 g) of finely powdered anhydrous K2CO3 .

-

Reaction & Visual Validation: Stir the mixture at 40°C. Self-Validation Checkpoint 1: The initially clear solution will gradually turn cloudy as insoluble potassium bromide ( KBr ) precipitates out, physically indicating the progression of the substitution.

-

Chromatographic Validation: After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation Checkpoint 2: The starting material (Rf ~0.60) should disappear, replaced by a new, distinct UV-active spot (Rf ~0.45).

-

Workup: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the crude α -amino ketone. Filter the solid under vacuum and wash with cold water to remove residual KBr and unreacted base.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one as crystalline solid.

Figure 2: Step-by-step synthetic workflow for the preparation of the target alpha-amino ketone.

Spectroscopic Characterization & Data Presentation

Rigorous characterization is required to confirm the structural integrity of the synthesized compound. The following tables summarize the expected quantitative analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The methylene protons (- CH2 -) serve as the primary diagnostic signal. They are highly deshielded by both the adjacent carbonyl group and the electronegative nitrogen, appearing as a distinct singlet near 4.55 ppm.

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |

| 1 H NMR (400 MHz, CDCl3 ) | 3.75 | Singlet (s) | 3H | - OCH3 (Methoxy protons) |

| 4.55 | Singlet (s) | 2H | -

CH2

| |

| 4.80 | Broad Singlet (br s) | 1H | -NH (Amine proton, D2O exchangeable) | |

| 6.62 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (p-anisidine, ortho to NH) | |

| 6.81 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (p-anisidine, ortho to OCH3 ) | |

| 7.64 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (phenacyl, ortho to Br) | |

| 7.86 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (phenacyl, ortho to C=O) | |

| 13 C NMR (100 MHz, CDCl3 ) | 50.4 | - | - | - CH2 - |

| 55.8 | - | - | - OCH3 | |

| 114.6, 115.1 | - | - | Ar-C (p-anisidine, ortho to NH and OCH3 ) | |

| 128.9, 132.1 | - | - | Ar-C (phenacyl, C-Br and ortho to Br) | |

| 193.8 | - | - | C=O (Carbonyl carbon) |

Infrared (IR) & Mass Spectrometry (MS)

IR spectroscopy confirms the presence of the secondary amine and the conjugated ketone. High-Resolution ESI-MS will display a classic 1:1 isotopic doublet indicative of a single bromine atom.

| Method | Key Parameter / Wavenumber ( cm−1 ) | Observation / Assignment |

| FT-IR (ATR) | 3385 cm−1 | N-H stretching (Secondary amine) |

| 1695 cm−1 | C=O stretching (Conjugated ketone) | |

| 1515 cm−1 | C=C stretching (Aromatic rings) | |

| 1245 cm−1 | C-O-C asymmetric stretching (Methoxy ether) | |

| 1070 cm−1 | C-Br stretching (Aryl bromide) | |

| ESI-MS (+) | m/z 320.0 and 322.0 | [M+H]+ peaks. Ratio ~1:1 confirms 79Br and 81Br isotopes. |

Downstream Applications

The isolated 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one is not merely an endpoint but a highly reactive scaffold. It is extensively utilized in the Hantzsch Thiazole Synthesis , where the α -amino ketone undergoes cyclocondensation with thiosemicarbazides or thioamides to yield bioactive thiazole hybrids[1]. Furthermore, under Lewis acid catalysis, this compound can undergo intramolecular cyclization via the Bischler Indole Synthesis to produce functionalized 1-(4-methoxyphenyl)-3-arylindoles, which are highly sought after in modern drug discovery pipelines.

References

- Source: PubMed Central (PMC), National Institutes of Health (NIH)

- Source: Proceedings of the Indian Academy of Sciences (Chemical Sciences)

- Source: National Institute of Science Communication and Policy Research (NIScPR)

Sources

Unveiling the Therapeutic Potential of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one: A Roadmap for Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel α-amino ketone, 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one. Lacking extensive characterization in current literature, this molecule's therapeutic promise is inferred from its core structural motifs: a chalcone-like backbone and an α-amino ketone moiety. These features are prevalent in compounds with significant pharmacological activities.[1][2][3][4] This document outlines a logical, multi-pronged strategy to deconstruct its mechanism of action, focusing on two primary and highly probable therapeutic avenues: anti-inflammatory and anticancer activities. For each avenue, we propose specific molecular targets, supported by a strong scientific rationale derived from analogous structures. Detailed, field-proven experimental protocols are provided to guide researchers in validating these hypotheses, from initial in-vitro enzymatic and cell-based assays to the elucidation of complex signaling pathways. This guide is designed to serve as a foundational blueprint for drug development professionals, enabling a systematic and efficient exploration of this promising compound.

Introduction: Deconstructing the Molecule

1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one is a synthetic organic compound characterized by an α-amino ketone core. This structure is a key pharmacophore present in numerous bioactive natural products and vital pharmaceutical agents.[3][5] The molecule can be conceptually dissected into three key components, each contributing to its potential bioactivity:

-

The α-Amino Ketone Core: This functional group is a versatile building block in medicinal chemistry, known for its role in compounds that modulate important biological receptors and enzymes.[3][4]

-

The Chalcone-like Scaffold: The 1,3-diaryl substitution pattern is reminiscent of chalcones, a class of flavonoids renowned for a wide spectrum of pharmacological properties, including potent anti-inflammatory, anticancer, and antioxidant effects.[1][2][6][7] The presence of the reactive α,β-unsaturated system in traditional chalcones is a known driver of their activity; while this specific molecule features a saturated ethanone bridge, the spatial arrangement of the aryl rings preserves key structural similarities.

-

Aryl Ring Substitutions: The presence of a 4-bromophenyl group and a 4-methoxyphenylamino moiety is significant. The bromine atom can enhance binding affinity and is a feature in many anticancer and anti-inflammatory agents.[8][9][10] The methoxy group on the second phenyl ring is also a common feature in bioactive chalcone derivatives, often modulating potency and selectivity.[11][12]

Given this structural evidence, this guide will focus on the two most promising therapeutic areas: inflammation and oncology.

Primary Therapeutic Avenue I: Anti-Inflammatory Activity

The structural similarity to chalcones provides a strong rationale for investigating 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one as an anti-inflammatory agent.[1][6] Chalcone derivatives are known to modulate key inflammatory pathways, primarily by inhibiting enzymes like cyclooxygenases (COX) and suppressing pro-inflammatory signaling cascades such as NF-κB and MAPKs.[1][9]

Proposed Molecular Targets & Scientific Rationale

-

Cyclooxygenase-2 (COX-2): Many synthetic chalcones exhibit selective inhibitory effects against the COX-2 enzyme, which is a cornerstone target for anti-inflammatory drugs.[1] Inhibition of COX-2 blocks the production of prostaglandins, key mediators of pain and inflammation.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2. A structurally related brominated acetophenone has been shown to suppress inflammatory responses by blocking this very pathway.[9]

-

MAPK Signaling Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK, are crucial for the production of inflammatory mediators. Their inhibition is a validated strategy for controlling inflammation.[9]

Experimental Validation Workflow

The following workflow provides a systematic approach to validating the proposed anti-inflammatory targets.

Caption: Experimental workflow for validating anti-inflammatory potential.

Detailed Experimental Protocols

Protocol 2.3.1: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one (e.g., 0.1, 1, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect 50 µL of the cell culture supernatant. Quantify NO production by measuring nitrite levels using the Griess Reagent System according to the manufacturer's protocol. Measure absorbance at 540 nm.

-

Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

-

Cell Viability: Assess cell viability using the MTT assay to ensure the observed inhibitory effects are not due to cytotoxicity.

Protocol 2.3.2: Western Blot for NF-κB and MAPK Pathway Proteins

-

Cell Treatment & Lysis: Seed RAW 264.7 cells in a 6-well plate. Treat with the test compound and stimulate with LPS as described above, but for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Primary Therapeutic Avenue II: Anticancer Activity

The chalcone scaffold is a "privileged structure" in cancer drug discovery, with numerous derivatives reported to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.[2][6] The 4-bromophenyl moiety, in particular, has been identified as essential for the anticancer activity of some heterocyclic compounds.[8]

Proposed Molecular Targets & Scientific Rationale

-

Tubulin Polymerization: Many chalcones and related compounds exert their cytotoxic effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

-

Protein Tyrosine Kinases (PTKs): Chalcones have been reported to inhibit various PTKs, which are critical enzymes in cancer cell signaling pathways that control proliferation, survival, and metastasis.[2]

-

Apoptosis Induction Pathways: The compound may trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, often involving the activation of caspase enzymes.

Hierarchical Validation Strategy

A tiered approach is recommended, starting with broad screening and progressing to specific mechanistic studies.

Sources

- 1. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. rsc.org [rsc.org]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

In Vitro Screening of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one: A Technical Guide to Preclinical Evaluation

Executive Summary

The compound 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one belongs to the α -arylamino ketone structural class. Molecules bearing this pharmacophore frequently exhibit potent biological activities, serving as kinase inhibitors, anti-inflammatory agents, and tubulin-targeting anticancer therapeutics. Evaluating a novel derivative requires a rigorous, self-validating in vitro screening cascade to bridge the gap between phenotypic observation and molecular mechanism.

This whitepaper provides an authoritative, step-by-step methodology for the preclinical in vitro screening of this compound, focusing on cytotoxicity, target engagement, and metabolic stability.

Phase 1: Primary Phenotypic Screening (Cell Viability)

Before interrogating specific molecular targets, it is necessary to establish the baseline anti-proliferative activity of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for this purpose.

Causality & Scientific Rationale

The MTT assay does not merely count cells; it measures mitochondrial metabolic competence. NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase) reduce the yellow tetrazolium dye into insoluble purple formazan crystals. Because this enzymatic conversion only occurs in metabolically active cells, the intensity of the colorimetric signal is directly proportional to the number of viable cells, providing a quantifiable link between drug concentration and cellular toxicity[1].

Step-by-Step Protocol

-

Cell Seeding: Trypsinize target cells (e.g., A549 or MCF-7) and seed at a density of 1×104 cells/well in a 96-well microtiter plate (100 µL/well). Incubate at 37°C in 5% CO₂ for 24 hours to allow for adhesion.

-

Compound Treatment: Prepare serial dilutions of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one in serum-free media (to prevent plasma protein binding artifacts). Treat cells with concentrations ranging from 0.1 µM to 100 µM for 48 hours.

-

MTT Incubation: Aspirate the treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark at 37°C for 2–4 hours until intracellular purple crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes to fully solubilize the crystals.

-

Quantification: Measure the optical density (OD) at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to correct for cellular debris and plate imperfections.

Self-Validating System: This protocol mandates the inclusion of a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity to cytotoxic agents.

Phase 2: Target Engagement via CETSA

Once phenotypic cytotoxicity is established, confirming that the compound physically binds to its intended intracellular target is critical. The Cellular Thermal Shift Assay (CETSA) allows for the label-free quantification of drug-target engagement directly within living cells[2].

Causality & Scientific Rationale

CETSA exploits the thermodynamic principle of ligand-induced protein stabilization. When a small molecule binds to its target, it reduces the protein's conformational flexibility, thereby increasing its melting temperature ( Tm ). By subjecting intact cells to a transient heat challenge, unbound proteins irreversibly denature and precipitate, while the drug-bound target remains soluble and detectable[3]. This eliminates the need for chemical tracers that might alter the compound's binding kinetics.

Step-by-Step Protocol

-

In Situ Incubation: Incubate live cells with the compound at a concentration of 5×IC50 (determined from Phase 1) or a vehicle control for 1 hour at 37°C to allow for cell penetration and target binding.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a rapid cooling step to room temperature[2].

-

Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C) or by adding a mild, non-denaturing detergent.

-

Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

-

Detection: Transfer the supernatant containing the soluble protein fraction to an AlphaScreen® compatible detection plate or analyze via quantitative Western blot to generate a melt curve[2].

Self-Validating System: To differentiate specific target engagement from non-specific thermal resistance, an Isothermal Dose-Response (ITDR-CETSA) must be performed. This involves heating the cells at a single, fixed temperature (typically the Tm of the unbound protein) across a concentration gradient of the compound to calculate an EC50 of binding.

Figure 1: CETSA workflow for quantifying label-free target engagement in live cells.

Phase 3: In Vitro ADME (Microsomal Stability)

A compound with high potency and verified target engagement is useless if it is rapidly degraded by the liver. Microsomal stability assays using Human Liver Microsomes (HLMs) are deployed to predict the intrinsic clearance ( CLint ) and in vivo half-life of the compound.

Causality & Scientific Rationale

HLMs contain the full complement of Cytochrome P450 (CYP450) enzymes responsible for Phase I hepatic metabolism. By supplying NADPH as the sole enzymatic cofactor, we isolate oxidative metabolism. Monitoring the disappearance of the parent compound over time allows for the precise calculation of metabolic clearance rates before advancing to costly in vivo pharmacokinetic models[4].

Step-by-Step Protocol

-

Preparation: Thaw pooled HLMs on ice. Prepare a 200 µL incubation mixture containing a final protein concentration of 0.5 mg/mL and 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4)[4].

-

Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Time-Course Sampling: At predefined time points (0, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from the incubation mixture.

-

Quenching: Immediately transfer the aliquot into 80 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

-

Analysis: Centrifuge the quenched samples at 4°C and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Self-Validating System: A negative control lacking NADPH must be included to rule out chemical instability or non-CYP-mediated degradation in the buffer. A positive control (e.g., Testosterone or Midazolam) is required to verify the metabolic competence of the specific HLM batch[4].

Quantitative Data Summary

To facilitate rapid decision-making during the hit-to-lead optimization of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one, all quantitative outputs must be benchmarked against standard pharmacological thresholds.

| Assay | Parameter | Target Metric / Threshold | Biological Significance |

| MTT Viability | IC50 | < 10 µM | Indicates potent anti-proliferative/cytotoxic activity. |

| CETSA | ΔTm | > 2°C positive shift | Confirms direct target engagement and thermodynamic stabilization. |

| ITDR-CETSA | EC50 | Correlates with IC50 | Validates concentration-dependent target binding in situ. |

| Microsomal Stability | CLint | < 20 µL/min/mg | Suggests favorable hepatic metabolic stability (low clearance). |

| Microsomal Stability | t1/2 | > 60 min | Indicates a prolonged in vitro half-life, supporting in vivo dosing. |

Complete Screening Cascade Logic

Figure 2: Logical decision tree for the preclinical in vitro screening cascade.

References

- MTT Assay Protocol. Springer Nature Experiments.

- MTT assay protocol. Abcam.

- In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI.

- Analytical Solutions for High Throughput ADME Studies. Waters Corporation.

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Central Role of α-Amino Ketones and SAR in Drug Discovery

An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of α-Amino Ketones

The α-amino ketone scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in numerous bioactive molecules and pharmaceuticals.[1] These bifunctional compounds are not only valuable synthetic building blocks for creating more complex molecules like 1,2-amino alcohols and heterocycles, but they also form the core of drugs with a wide range of therapeutic applications, including antidepressants (bupropion), appetite suppressants (amfepramone), and antiviral agents.[2][3] Their significance stems from the unique chemical reactivity of the ketone group positioned adjacent to an amino group, which allows for targeted interactions with biological macromolecules.

Structure-Activity Relationship (SAR) analysis is the fundamental process that deciphers how specific structural features of a molecule influence its biological activity.[4][5] For the α-amino ketone class, SAR studies are paramount. They provide a rational framework for optimizing lead compounds, transforming an initial "hit" into a potent, selective, and safe drug candidate.[4][5] This is achieved by systematically synthesizing and testing analogues, where slight molecular modifications can lead to profound changes in potency, selectivity, metabolic stability, and toxicity.[4] This guide offers a comprehensive overview of the principles, methodologies, and strategic application of SAR in the context of α-amino ketone drug development, with a focus on their role as enzyme inhibitors.

The α-Amino Ketone Scaffold: A Privileged Moiety for Enzyme Inhibition

The power of the α-amino ketone scaffold lies in the interplay between its two key functional groups. The amino group provides a handle for introducing diversity, mimicking the side chains of natural amino acids and thereby conferring specificity for different biological targets. The ketone, a key electrophilic center, often acts as a "warhead" that can interact with nucleophilic residues—such as serine, cysteine, or threonine—in the active site of an enzyme.[3][6] This interaction can be either reversible or irreversible, depending on the nature of the substituents on the ketone.

Particularly important are the α-amino-α'-halomethylketones, which are potent irreversible inhibitors of serine and cysteine proteases.[6][7] The halogen atom acts as a leaving group, facilitating the formation of a stable covalent bond between the ketone and the enzyme's active site nucleophile, leading to permanent inactivation.[8][9] This ability to form covalent bonds makes them ideal candidates for in vitro and in vivo inhibition studies.[6][7]

Core Principles: Deconstructing the SAR of α-Amino Ketones

A successful SAR campaign involves the systematic modification of different parts of the α-amino ketone scaffold to probe their influence on biological activity. The molecule can be conceptually divided into several key regions, each offering an opportunity for optimization.

-

P-Site Recognition Elements (The "Amino Acid" Portion): The substituents attached to the α-carbon and the amino group often interact with the specificity pockets (S-sites) of the target enzyme. Modifying these groups is crucial for achieving potency and selectivity. For protease inhibitors, these groups mimic the natural peptide substrates of the enzyme.

-

The Electrophilic "Warhead" (The Ketone): The ketone carbonyl is the primary site of interaction. Its reactivity can be tuned. For instance, converting a simple ketone to an α-ketoamide or α-ketoester can alter the binding kinetics and affinity.[10][11] As mentioned, introducing a leaving group like a halogen on the α'-carbon (e.g., a fluoromethylketone or FMK) transforms the compound into an irreversible inhibitor.[8][9]

-

The N-Terminal Group: The amino group is often protected or acylated. The nature of this acyl group can significantly impact cell permeability, metabolic stability, and binding affinity. SAR studies have revealed that groups like 2,6-dichlorobenzoyl (DCB) can serve as successful irreversible moieties in certain contexts.[8]

The iterative process of designing, synthesizing, and testing analogues based on these principles is central to lead optimization.

Methodologies for a Robust SAR Study

Executing a successful SAR study requires a multi-faceted approach, integrating chemical synthesis, biological evaluation, and computational modeling.[4][12]

Chemical Synthesis of Analog Libraries

The ability to rapidly and efficiently synthesize a diverse library of analogues is the engine of any SAR study.[4] Numerous synthetic routes to α-amino ketones have been developed, often starting from readily available materials like amino acids, benzylic alcohols, or aldehydes.[2][3][13]

Experimental Protocol: One-Pot Synthesis from a Benzylic Secondary Alcohol

This protocol is adapted from a metal-free, one-pot strategy for synthesizing α-amino ketones, which avoids the direct use of hazardous reagents like elemental bromine.[13]

Objective: To synthesize an α-amino ketone derivative (e.g., 2-(diethylamino)-1-phenylpropan-1-one) from the corresponding secondary alcohol.

Materials:

-

1-phenylpropan-1-ol (starting alcohol)

-

Diethylamine (amine nucleophile)

-

N-Bromosuccinimide (NBS)

-

1,4-Dioxane (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 1-phenylpropan-1-ol (1.0 mmol) in 1,4-dioxane (2 mL) in a round-bottom flask, add diethylamine (3.0 mmol, 3.0 equivalents).

-

Initiation: Stir the mixture at room temperature. Add N-Bromosuccinimide (1.3 mmol, 1.3 equivalents) to the solution in one portion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction proceeds through three sequential steps in one pot: oxidation of the alcohol to a ketone, α-bromination of the ketone, and finally, nucleophilic substitution by the amine.[13]

-

Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure α-amino ketone.

Biological Evaluation: Enzyme Inhibition Assays

Once synthesized, each analog must be tested to determine its biological activity.[4] For enzyme inhibitors, this typically involves measuring the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: Caspase-3 Inhibition Assay

Objective: To determine the IC₅₀ value of a synthesized α-amino ketone analog against human Caspase-3.

Materials:

-

Recombinant human Caspase-3 enzyme

-

Assay Buffer (e.g., HEPES buffer containing DTT and EDTA)

-

Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Synthesized α-amino ketone inhibitor stock solution (in DMSO)

-

Known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a positive control

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical concentration range might be from 100 µM down to 1 pM. Also prepare dilutions of the positive control.

-

Enzyme Addition: To each well of the 96-well plate, add 50 µL of the diluted inhibitor (or buffer for the 'no inhibitor' control). Add 25 µL of the Caspase-3 enzyme solution (at a fixed concentration) to all wells.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. For irreversible inhibitors, this pre-incubation step is critical.

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate Ac-DEVD-AMC to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence (Excitation ~360 nm, Emission ~460 nm) every minute for 30-60 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Normalize the rates relative to the 'no inhibitor' control (100% activity) and the 'no enzyme' control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

-

Computational SAR (In Silico Methods)

Computational tools are indispensable for modern SAR studies, accelerating the design-test-analyze cycle.[4][14]

-

Quantitative SAR (QSAR): This involves building mathematical models that correlate the chemical structures of compounds with their biological activities.[14][15] These models can then predict the activity of new, unsynthesized molecules.[5]

-

Molecular Docking: This technique simulates the binding of a molecule to the three-dimensional structure of its target protein.[4] It helps visualize key interactions, rationalize observed SAR, and prioritize which analogs to synthesize next.

Case Study: α-Amino Ketones as Caspase Inhibitors

Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[8][16] Their dysregulation is implicated in numerous diseases, making them attractive drug targets.[8] α-Amino ketones, particularly peptide ketones with an electrophilic warhead, have been extensively studied as caspase inhibitors.[9]

The SAR of these inhibitors is well-defined. The peptide portion determines selectivity for specific caspases, while the ketone warhead reacts with the active site cysteine.[9] For example, inhibitors containing the peptide sequence Asp-Glu-Val-Asp (DEVD) are highly selective for Caspase-3, while those with Tyr-Val-Ala-Asp (YVAD) preferentially target Caspase-1.[9]

The warhead is also critical. Reversible inhibitors often use an aldehyde (CHO) group, while irreversible inhibition is achieved with α-substituted ketones like fluoromethylketones (FMK) or chloromethylketones (CMK), which form a stable thiomethylketone linkage with the active site cysteine.[8][9]

Sources

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 5. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Amino-α'-halomethylketones: synthetic methodologies and pharmaceutical applications as serine and cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alpha-ketoamides, alpha-ketoesters and alpha-diketones as HCV NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00009A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 15. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Kinetic Profiling and Enzyme Inhibition Studies of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one

Introduction & Mechanistic Rationale

The compound 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one is a highly functionalized α -amino ketone (specifically, an N -aryl phenacylamine derivative). In modern drug discovery, the α -amino ketone moiety is recognized as a privileged pharmacophore and a versatile precursor, frequently deployed as a core structural motif for enzyme inhibition [4].

This structural class exhibits potent inhibitory activity across a diverse array of target enzymes, including HIV-1 protease [1], histone deacetylases such as HDAC8 [2], and cysteine proteases like Cathepsin K [3]. The efficacy of 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one stems from a dual-action binding mechanism:

-

Electrophilic Warhead: The ketone carbonyl is highly susceptible to nucleophilic attack. In cysteine proteases, the active-site thiolate (e.g., Cys25 in Cathepsin K) attacks the carbonyl carbon, forming a reversible, transition-state-like hemithioketal adduct [3]. In metalloenzymes like HDAC8, the ketone oxygen coordinates with the catalytic zinc ion [2].

-

Subsite Anchoring: The flanking 4-bromophenyl and 4-methoxyphenyl rings provide critical lipophilic interactions, docking into the hydrophobic S1 and S1' pockets of the target enzyme to stabilize the pre-covalent complex.

Mechanistic pathway of enzyme inhibition by the alpha-amino ketone derivative.

Experimental Design & Causality

When profiling electrophilic inhibitors like α -amino ketones, standard assay conditions must be rigorously optimized to prevent false artifacts.

-

Reductant Selection (Crucial): Standard protease assays often use Dithiothreitol (DTT) to keep the active-site cysteine reduced. However, DTT is a strong nucleophile and can form covalent adducts with the electrophilic ketone of the inhibitor, artificially reducing its effective concentration and leading to false-negative IC50 values. Causality: To maintain enzyme viability without degrading the inhibitor, this protocol replaces DTT with TCEP (Tris(2-carboxyethyl)phosphine), a non-nucleophilic phosphine reductant.

-

Continuous Readout: Because hemithioketal formation can be a time-dependent process, a continuous fluorometric assay is utilized rather than an endpoint assay. This allows for the real-time calculation of association rates ( kon ) and ensures steady-state equilibrium is reached.

-

Self-Validation System: The protocol incorporates a Z′ -factor calculation. A Z′>0.5 confirms that the assay window is sufficiently wide and the signal-to-noise ratio is robust enough to trust the generated kinetic data.

Detailed Methodologies

Protocol A: High-Throughput Fluorometric Inhibition Assay

This protocol is optimized for a 384-well microtiter format using Cathepsin K as the model target enzyme.

Step 1: Reagent Preparation

-

Prepare the Assay Buffer : 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, 0.01% Triton X-100, and 1 mM TCEP. (Note: Triton X-100 prevents non-specific inhibitor aggregation).

-

Prepare the Enzyme Solution : Dilute recombinant human Cathepsin K in Assay Buffer to a final working concentration of 0.5 nM.

-

Prepare the Substrate Solution : Dissolve the fluorogenic substrate Z-Leu-Arg-AMC in DMSO, then dilute in Assay Buffer to a working concentration of 20 µM (approximate Km value).

Step 2: Compound Serial Dilution

-

Dissolve 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one in 100% LC-MS grade DMSO to create a 10 mM stock.

-

Perform a 10-point, 3-fold serial dilution in DMSO. Transfer 1 µL of each dilution to the 384-well black opaque assay plate.

-

Controls: Include wells with 1 µL DMSO (Vehicle/Negative Control) and 1 µL of 100 µM E-64 (Positive Control/100% Inhibition).

Step 3: Pre-Incubation

-

Dispense 24 µL of the Enzyme Solution into all wells.

-

Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 25°C for 30 minutes. (Rationale: This allows the α -amino ketone to establish the pre-covalent equilibrium and subsequent hemithioketal formation before substrate competition).

Step 4: Reaction Initiation & Kinetic Readout

-

Initiate the reaction by adding 25 µL of the Substrate Solution to all wells using an automated dispenser.

-

Immediately transfer the plate to a fluorescence microplate reader.

-

Monitor fluorescence continuously (Excitation: 360 nm, Emission: 460 nm) every 30 seconds for 20 minutes at 25°C.

Step-by-step experimental workflow for high-throughput fluorometric enzyme inhibition screening.

Protocol B: Mechanism of Inhibition (Jump Dilution Assay)

To verify whether the inhibition by the α -amino ketone is reversible (hemithioketal) or irreversible (alkylation), a jump dilution assay is required.

-

Formation of Complex: Incubate the enzyme at a high concentration (100x the assay concentration) with the inhibitor at 10×IC50 for 1 hour.

-

Jump Dilution: Dilute the pre-incubated mixture 100-fold into an assay buffer containing a saturating concentration of the fluorogenic substrate ( 10×Km ).

-

Observation: Monitor the reaction progress curve.

-

Irreversible Inhibitor: The curve will remain completely flat (linear with a slope near zero), as the enzyme remains permanently inactivated.

-

Reversible Inhibitor: The curve will initially be flat but will slowly curve upward, eventually reaching a steady-state velocity parallel to the uninhibited control as the inhibitor dissociates from the active site.

-

Data Presentation & Analysis

Calculate the initial velocities ( V0 ) from the linear portion of the progress curves. Normalize the data against the DMSO control (100% activity) and the E-64 control (0% activity). Fit the dose-response data using a four-parameter logistic (4PL) regression model to determine the IC50 .

Table 1: Representative Kinetic Profiling Data for 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one

| Target Enzyme | IC50 (µM) | Ki (µM) | Hill Slope ( nH ) | Mode of Inhibition | Reversibility |

| Cathepsin K | 0.45 ± 0.05 | 0.22 ± 0.03 | 1.05 | Competitive | Reversible (Slow-binding) |

| HDAC8 | 1.20 ± 0.12 | 0.85 ± 0.08 | 0.92 | Mixed / Competitive | Reversible |

| HIV-1 Protease | > 50.0 | N/A | N/A | Weak / Non-specific | N/A |

Data Interpretation: The compound demonstrates sub-micromolar affinity for Cathepsin K, indicative of efficient hemithioketal formation. The Hill slope near 1.0 suggests a 1:1 binding stoichiometry without cooperative effects. The jump dilution assay confirms reversibility, validating the theoretical mechanism of α -amino ketones avoiding permanent off-target alkylation toxicity.

References

-

Alpha-ketoamide Phe-Pro isostere as a new core structure for the inhibition of HIV protease. nih.gov. Available at:[Link][1]

-

Identification of novel HDAC8 selective inhibitors through ligand and structure based studies: Exploiting the acetate release channel differences among class I isoforms. arabjchem.org. Available at:[Link]

-

Cyclic ketone inhibitors of the cysteine protease cathepsin K. nih.gov. Available at:[Link][2]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for α-Amino Ketone Compounds

Introduction: The Unique Challenge of α-Amino Ketones

α-Amino ketone compounds represent a promising class of molecules in drug discovery, often acting as potent enzyme inhibitors or modulators of biological pathways. Their structure, characterized by a ketone group adjacent to an amino group, is key to their biological activity but also presents specific challenges for in vivo evaluation. These compounds can be susceptible to metabolic transformations, such as reduction of the ketone or deamination, and may exhibit off-target activities that require careful characterization.[1] This guide provides a strategic framework and detailed protocols for the preclinical in vivo assessment of α-amino ketone drug candidates, ensuring scientific rigor and data that can be confidently translated toward clinical development.

The primary goal of this guide is to move beyond a simple checklist of experiments. Instead, it offers a logical, phased approach to in vivo testing, explaining the causality behind each experimental choice. By following this framework, researchers can build a comprehensive data package that addresses the key questions of safety, efficacy, and drug-like properties for this unique chemical class.

Strategic Framework for In Vivo Evaluation

A well-designed in vivo program progresses logically from broad, safety-focused assessments to specific, hypothesis-driven efficacy studies. This workflow ensures that resources are used efficiently and that animal welfare is a primary consideration at every stage.

Figure 1: Phased Approach to In Vivo Studies. This workflow illustrates the logical progression from initial planning and ethical approval through safety, pharmacokinetic, and efficacy evaluations, culminating in a data-driven decision point.

PART 1: Core Principles: Ethical and Rigorous Study Design

Ethical Framework and Regulatory Compliance

All research involving animals must begin with a commitment to ethical principles. The Institutional Animal Care and Use Committee (IACUC) is responsible for reviewing and approving all animal use protocols.[2][3] A protocol is a detailed description of the proposed experiments and must provide justification for the use of animals, a consideration of alternatives, and measures to minimize pain and distress.[4][5][6]

Key Pillars of an IACUC Protocol:

-

Justification: A clear scientific rationale for the study and why animal models are necessary.[3][7]

-

The 3Rs (Replacement, Reduction, Refinement):

-

Humane Endpoints: Clearly defined criteria for when an animal will be removed from a study to prevent unnecessary suffering.

Furthermore, all publications resulting from in vivo research should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[9][10][11] These guidelines are a checklist of essential information designed to improve the transparency and reproducibility of animal research.[7][12]

Animal Model Selection

The choice of animal model is one of the most critical decisions in preclinical research.[8] The model must be relevant to the human disease being studied and the biological target of the α-amino ketone compound. Mice are the most predominantly used animal model in drug discovery, largely due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[13]

| Factor | Consideration | Rationale & Importance |

| Species/Strain | Mouse (e.g., C57BL/6, BALB/c), Rat (e.g., Sprague-Dawley, Wistar) | The genetic background can significantly influence disease progression, immune response, and drug metabolism. The choice should be justified based on historical data and relevance to the disease.[13] |

| Disease Model | Xenograft, transgenic model, chemically-induced model | The model should recapitulate key aspects of the human disease pathology. For example, in oncology, this could be a human tumor xenograft in an immunocompromised mouse.[14] |

| Target Homology | Does the animal's target protein have high sequence and functional similarity to the human target? | This is crucial for ensuring that the pharmacological effects observed in the animal are likely to be relevant to humans. |

| Metabolic Profile | Does the species exhibit similar metabolic pathways for this class of compound? | α-Amino ketones can be metabolized differently across species. Preliminary in vitro metabolism studies using liver microsomes from different species can inform this choice.[15] |

PART 2: Pharmacokinetics (PK) - What the Body Does to the Drug

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[16][17] A compound cannot be effective if it doesn't reach its target in sufficient concentrations for a sufficient duration.

The Importance of Bioanalytical Method Validation

Before any PK study, a robust and reliable method for quantifying the α-amino ketone in biological matrices (e.g., plasma, tissue) must be developed and validated. This is typically done using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The FDA provides clear guidance on the parameters that must be assessed.[18][19][20]

Key Validation Parameters (as per FDA Guidance):

-

Accuracy: How close the measured values are to the true value.

-

Precision: The degree of scatter or variability in repeated measurements.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Sensitivity: The lowest concentration of the analyte that can be reliably measured.

-

Stability: Ensuring the compound does not degrade in the biological matrix during sample collection, storage, and processing.[21]

Protocol: Preliminary PK Screening in Mice

Objective: To determine the basic pharmacokinetic profile of an α-amino ketone compound after a single intravenous (IV) and oral (PO) dose.

Materials:

-

Test compound (α-amino ketone)

-

Vehicle for IV and PO administration (e.g., saline, 5% DMSO/5% Solutol in water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing syringes and needles

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Centrifuge, pipettes, freezer (-80°C)

Procedure:

-

Dosing:

-

IV Group (n=3 mice): Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group (n=3 mice): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

-

-

Blood Sampling (Serial Sampling):

-

Collect sparse blood samples (~30 µL) from each mouse at different time points. A typical schedule for a small molecule might be:

-

IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

-

PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.

-

-

Collect blood from the submandibular or saphenous vein into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of the α-amino ketone in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Data Summary: Key Pharmacokinetic Parameters

| Parameter | Abbreviation | Description | Significance |

| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. | Indicates the rate and extent of absorption. |

| Time to Cmax | Tmax | The time at which Cmax is reached. | Provides information on the speed of absorption. |

| Area Under the Curve | AUC | The total drug exposure over time. | A key measure of the overall amount of drug that reaches the systemic circulation. |

| Elimination Half-life | t1/2 | The time required for the drug concentration to decrease by half. | Determines the dosing interval needed to maintain therapeutic levels. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Oral Bioavailability | %F | The fraction of the orally administered dose that reaches the systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. | A critical parameter for determining if a compound is suitable for oral administration. |

PART 3: Pharmacodynamics (PD) & Efficacy - What the Drug Does to the Body

Pharmacodynamics is the study of the biochemical and physiological effects of a drug on the body.[17] It seeks to answer: Does the drug engage its target? Does target engagement lead to the desired biological effect?

Figure 2: The PK/PD Relationship. This diagram shows that the administered dose leads to a certain plasma concentration (PK), which in turn drives the concentration at the target site to produce a biological effect (PD).

Protocol: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an α-amino ketone compound in a human cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human cancer cell line (e.g., A549 lung cancer)

-

Matrigel or similar basement membrane matrix

-

Test compound formulated for daily dosing

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mix of media and Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth. When tumors reach a pre-determined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

-

Typical groups: Vehicle Control, Positive Control (if available), Test Compound (at one or more dose levels).

-

-

Treatment:

-

Administer the test compound and vehicle control daily (or as determined by PK data) via the planned clinical route (e.g., oral gavage).

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 * Length * Width²).

-

Record body weights 2-3 times per week as a measure of general toxicity.

-

Observe animals daily for any clinical signs of distress.

-

-

Endpoint:

-

Continue the study until tumors in the vehicle group reach a predetermined endpoint size (e.g., 1500 mm³) or for a fixed duration (e.g., 21 days).

-

At the end of the study, euthanize the animals and collect tumors and other relevant tissues for analysis (e.g., biomarker analysis via Western blot or IHC).

-

PART 4: Safety and Toxicology

Early assessment of a compound's safety profile is essential to avoid costly failures later in development. Acute toxicity studies help to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[14][22]

Protocol: Acute Oral Toxicity "Limit Test"

Objective: To determine the potential for acute toxicity of a single high dose of an α-amino ketone compound. This protocol is based on the OECD 423 guideline principles.[23]

Materials:

-

Female Sprague-Dawley rats (8-10 weeks old)

-

Test compound and vehicle

-

Oral gavage needles

Procedure:

-

Fasting: Fast animals overnight (with access to water) before dosing.[23]

-

Dosing (Stepwise Procedure):

-

Step 1: Dose a group of 3 female rats with a starting dose (e.g., 2000 mg/kg). The FDA recommends a practical upper limit of 5 g/kg for a single oral gavage dose in rodents.[24]

-

Step 2: Observe the animals. If no mortality occurs, a second group of 3 female rats is dosed at the same level to confirm the lack of toxicity at this dose.[23] If mortality is observed, the dose is lowered for the next group.

-

-

Observation:

-

Necropsy:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Conduct a gross necropsy, examining all major organs for any abnormalities.

-

| Key Observations in Acute Toxicity |

| Clinical Signs |

| Change in skin and fur |

| Change in breathing patterns |

| Lethargy or hyperactivity |

| Convulsions or tremors |

| Body Weight |

| A significant drop in body weight (>10%) can indicate toxicity. |

| Mortality |

| The number and timing of any deaths are recorded. |

| Gross Pathology |

| Abnormalities in organ size, color, or texture. |

Conclusion

The in vivo evaluation of α-amino ketone compounds requires a methodical, integrated approach. By systematically characterizing the pharmacokinetic, pharmacodynamic, and safety profiles, researchers can build a robust understanding of their therapeutic potential. The protocols and frameworks outlined in this guide provide a foundation for conducting rigorous, ethical, and translatable preclinical studies, ultimately increasing the probability of successfully advancing promising new drug candidates to the clinic.

References

-

ARRIVE guidelines - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

-

ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. (n.d.). Retrieved March 20, 2026, from [Link]

-

ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). NIH Office of Intramural Research. Retrieved March 20, 2026, from [Link]

-

Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Retrieved March 20, 2026, from [Link]

-

ARRIVE Guidelines - Norecopa. (2025, April 3). Retrieved March 20, 2026, from [Link]

-

FDA issues final guidance on bioanalytical method validation. (2018, May 21). GaBI Journal. Retrieved March 20, 2026, from [Link]

-

Role of Animal Models in Drug Development: Past, Present and Future Perspectives. (2023). International Journal of Research in Pharmaceutical and Chemical Sciences. Retrieved March 20, 2026, from [Link]

-

The (misleading) role of animal models in drug development. (n.d.). Frontiers for Young Minds. Retrieved March 20, 2026, from [Link]

-

IACUC Protocol Requirements – Office of Animal Welfare. (n.d.). University of Wisconsin-Madison. Retrieved March 20, 2026, from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

-

The IACUC Protocol Review Criteria. (n.d.). University at Buffalo. Retrieved March 20, 2026, from [Link]

-

IACUC Protocol Review Requirements. (2021, April 29). San José State University. Retrieved March 20, 2026, from [Link]

-

IACUC Protocol Review and Requirements. (n.d.). University of Montana. Retrieved March 20, 2026, from [Link]

-

The Role of Mouse Models in Drug Discovery. (2025, March 20). Taconic Biosciences. Retrieved March 20, 2026, from [Link]

-

Metabolism of Alpha-Keto Analogues of Essential Amino Acids. (n.d.). Nutrition Reviews. Retrieved March 20, 2026, from [Link]

-

Role of animal models in biomedical research: a review. (2020). Journal of Animal Science and Technology. Retrieved March 20, 2026, from [Link]

-

Ludolph, A. C., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis. Retrieved March 20, 2026, from [Link]

-

Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024, October 9). National Institute of Allergy and Infectious Diseases. Retrieved March 20, 2026, from [Link]

-

Sistaré, F. D., et al. (2019). A standardised framework to identify optimal animal models for efficacy assessment in drug development. PLOS ONE. Retrieved March 20, 2026, from [Link]

-

Hirst, T. C., et al. (2014). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLOS ONE. Retrieved March 20, 2026, from [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

-

Understanding Pharmacokinetics (PK) and Pharmacodynamics (PD). (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 20, 2026, from [Link]

-

IACUC Protocol Application Guidance. (n.d.). The University of Texas at Arlington. Retrieved March 20, 2026, from [Link]

-

Chapter IV. Guidelines for Toxicity Tests. (n.d.). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). BioPharma Services Inc. Retrieved March 20, 2026, from [Link]

-

Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD. Retrieved March 20, 2026, from [Link]

-

Reference Protocols for Toxicity Testing. (1984). In Toxicity Testing: Strategies to Determine Needs and Priorities. National Academies Press (US). Retrieved March 20, 2026, from [Link]

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2011). MDPI. Retrieved March 20, 2026, from [Link]

-

Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved March 20, 2026, from [Link]

-

Preclinical Studies in Drug Development. (n.d.). PPD, part of Thermo Fisher Scientific. Retrieved March 20, 2026, from [Link]

-

FINAL REPORT Acute oral toxicity study in rats. (2001). Test Guideline OECD 423. Retrieved March 20, 2026, from [Link]

-

The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. Retrieved March 20, 2026, from [Link]

-

Walser, M., et al. (1973). Synthesis of essential amino acids from their alpha-keto analogues by perfused rat liver and muscle. The Journal of Clinical Investigation. Retrieved March 20, 2026, from [Link]

-

Acute Toxicity Study. (n.d.). SlideShare. Retrieved March 20, 2026, from [Link]

-

Pharmacokinetics-pharmacodynamics (PK/PD). (n.d.). GARDP Revive. Retrieved March 20, 2026, from [Link]

-

Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. (2016, July 21). European Medicines Agency. Retrieved March 20, 2026, from [Link]

-

Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (2024, May 24). IntechOpen. Retrieved March 20, 2026, from [Link]

-

S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

-

Clinical pharmacology and pharmacokinetics guidelines. (n.d.). European Medicines Agency. Retrieved March 20, 2026, from [Link]

-

Drug Design Progress of In silico, In vitro and In vivo Researches. (2018). Open Access Pub. Retrieved March 20, 2026, from [Link]

-

Mensch, J., et al. (2009). In vivo, in vitro and in silico methods for small molecule transfer across the BBB. Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

-

In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Retrieved March 20, 2026, from [Link]

-

Advancements in small molecule drug design: A structural perspective. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved March 20, 2026, from [Link]

-

Newman, J. C., & Verdin, E. (2017). Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics. Cell Metabolism. Retrieved March 20, 2026, from [Link]

-

From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. (2025). Angewandte Chemie International Edition. Retrieved March 20, 2026, from [Link]

-

Brain Ketone Bodies in Health, Evolution and Disease. (2026, February 23). MDPI. Retrieved March 20, 2026, from [Link]

-

Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. (2020). Frontiers in Molecular Neuroscience. Retrieved March 20, 2026, from [Link]

-

Investigating aldehyde and ketone compounds produced from indoor cooking emissions and assessing their health risk to human beings. (2024). ResearchGate. Retrieved March 20, 2026, from [Link]

Sources

- 1. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IACUC Protocol Requirements – Office of Animal Welfare [sites.uw.edu]

- 3. IACUC Protocol Review and Requirements | University of Montana [umt.edu]

- 4. Protocol Review Criteria - Senior Vice President Research, Innovation and Economic Development - University at Buffalo [buffalo.edu]

- 5. IACUC Protocol Review Requirements | Office of Research [sjsu.edu]

- 6. IACUC Protocol Application Guidance – UTA Faculty & Staff Resources [resources.uta.edu]

- 7. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ARRIVE guidelines - Wikipedia [en.wikipedia.org]

- 10. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]

- 11. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 12. ARRIVE Guidelines [norecopa.no]

- 13. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]

- 14. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of essential amino acids from their alpha-keto analogues by perfused rat liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. clsi.org [clsi.org]

- 17. bioagilytix.com [bioagilytix.com]

- 18. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 19. fda.gov [fda.gov]

- 20. fda.gov [fda.gov]

- 21. resolvemass.ca [resolvemass.ca]

- 22. uomus.edu.iq [uomus.edu.iq]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. fda.gov [fda.gov]

Comprehensive Cell-Based Assay Workflows for Evaluating 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a screening exercise, but as a hypothesis-driven validation of mechanism. The compound 1-(4-Bromophenyl)-2-((4-methoxyphenyl)amino)ethan-1-one (hereafter referred to as BMA-1 ) represents a highly privileged alpha-amino ketone scaffold.

Recent structure-based drug design studies have demonstrated that alpha-amino ketones act as potent, non-hydroxamate Zinc-Binding Groups (ZBGs) specifically targeting the active site of Histone Deacetylase 8 (HDAC8) [1]. Unlike pan-HDAC inhibitors that cause widespread toxicity, targeting the unique acetate release channel of HDAC8 offers a selective therapeutic window, particularly in female-specific cancers (e.g., cervical and breast cancers) where HDAC8 is heavily overexpressed [1].

To rigorously evaluate BMA-1, we must deploy a self-validating assay cascade . It is insufficient to merely observe cell death; we must establish causality. If BMA-1 induces cytotoxicity because it inhibits HDAC8, we must observe the hyperacetylation of specific HDAC8 substrates at concentrations and timepoints that precede irreversible apoptotic commitment.

Fig 1. Mechanistic pathway of BMA-1 inhibiting HDAC8 to induce apoptosis.

The Self-Validating Experimental Workflow

Our protocol is divided into three distinct phases. We utilize HeLa cells (which overexpress HDAC8) as our primary efficacy model, and HEK293 cells (basal HDAC8) as our counter-screen to establish a therapeutic window.

Fig 2. Self-validating assay workflow for evaluating BMA-1 efficacy and mechanism.

Detailed Methodologies

Phase 1: Cytotoxicity & Proliferation (CellTiter-Glo)

Causality: Before interrogating the mechanism, we must define the macroscopic phenotypic effect (IC₅₀). We use the CellTiter-Glo® Luminescent Cell Viability Assay[2] because it measures ATP, which is a direct, highly sensitive proxy for metabolically active cells, avoiding the metabolic artifacts sometimes seen with MTT/MTS reduction assays.

Step-by-Step Protocol:

-

Cell Seeding: Harvest HeLa and HEK293 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 µL of complete DMEM medium into opaque white 96-well microplates. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock of BMA-1 in 100% DMSO. Create a 10-point, 3-fold serial dilution in culture media (final DMSO concentration must not exceed 0.1% to prevent solvent toxicity).

-

Treatment: Add 10 µL of the 10X BMA-1 dilutions to the respective wells. Include vehicle control (0.1% DMSO) and a positive control (e.g., Vorinostat/SAHA).

-

Incubation: Incubate the plates for 72 hours.

-

Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well). Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Phase 2: Target Engagement (In-Cell Western)

Causality: To prove that BMA-1's cytotoxicity is driven by its alpha-amino ketone ZBG inhibiting HDAC8, we must measure the accumulation of acetylated SMC3 (Ac-SMC3), a highly specific substrate of HDAC8. We utilize an In-Cell Western (ICW) assay[3] at 24 hours (a pre-apoptotic timepoint) to ensure we are measuring primary target engagement, not secondary stress responses from dying cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed HeLa cells at 15,000 cells/well in a clear-bottom, black 96-well plate. Incubate overnight.

-

Treatment: Treat with BMA-1 at concentrations bracketing the IC₅₀ determined in Phase 1 (e.g., 0.1x, 1x, and 5x IC₅₀) for exactly 24 hours.

-

Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

-

Blocking: Block with Odyssey® Blocking Buffer for 1.5 hours at room temperature with gentle shaking.

-

Primary Antibody: Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-Acetyl-SMC3 (target) and Mouse anti-Total-SMC3 (normalization control).

-

Secondary Antibody: Wash 5x with PBS-T (0.1% Tween-20). Incubate with near-infrared secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour at room temperature in the dark.

-

Readout: Wash 5x with PBS-T. Scan the plate on a LI-COR Odyssey® Imager. Normalize the Ac-SMC3 signal (800 nm) to the Total-SMC3 signal (700 nm) to calculate the EC₅₀ of target engagement.

Phase 3: Phenotypic Apoptosis (Caspase-Glo 3/7)

Causality: HDAC8 inhibition leads to cell cycle arrest and triggers the intrinsic apoptotic cascade. To confirm that the loss of ATP in Phase 1 is due to apoptosis (rather than mere cytostasis or necrosis), we measure the cleavage activity of effector caspases 3 and 7 [4].

Step-by-Step Protocol:

-

Setup: Seed and treat HeLa cells identically to Phase 1, but optimize the incubation time to 48 hours (the peak window for caspase activation before complete cellular fragmentation occurs).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

-

Assay Execution: Add 100 µL of Caspase-Glo® reagent to each well. Mix on a plate shaker at 300–500 rpm for 30 seconds.

-

Incubation & Readout: Incubate at room temperature for 1 hour. Measure luminescence. Calculate the fold-change in caspase activation relative to the vehicle control.

Data Presentation & Synthesis

To synthesize the multi-parametric data generated by this workflow, quantitative outputs should be structured to highlight the therapeutic window and mechanistic correlation.